tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate
Description
This compound features a bicyclic pyrazolo[3,4-d]azepine core with a 3-oxo group and a tert-butyl carbamate (Boc) protecting group at position 6. Its molecular formula is estimated as C₁₂H₁₇N₃O₃ (MW ≈ 251.3 g/mol), distinguishing it from analogs lacking the ketone moiety .
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-8-9(5-7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVVPZGJVEPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[3,4-d]azepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Esterification and Hydrolysis: The ester functionality can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in esterification reactions to form new esters.
Scientific Research Applications
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can result in the inhibition or activation of enzymatic reactions, or the modulation of receptor signaling pathways. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Structural Analog: QV-2965 (tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate)
Compound 26: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Core Structure : Pyrrolo[3,4-c]pyrrole with a benzo-triazole carbonyl substituent.
- Molecular Weight : 358.5 g/mol .
- Key Differences :
- Rigidity : Five-membered rings (vs. azepine) limit conformational flexibility.
- Aromaticity : The benzo-triazole group enables π-π stacking interactions, enhancing binding to aromatic residues in biological targets.
- Synthesis : Achieved via HATU-mediated coupling (83% yield), highlighting efficient amide bond formation .
Spirocyclic Compound 270 (Patent EP2021)
tert-Butyl Pyrazolo[4,3-c]pyridine-5-carboxylate (Crystal Structure)
- Core Structure : Pyrazolo-pyridine (six-membered ring).
- Key Differences :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Boc Protection Strategy : The tert-butyl carbamate group is a common protecting group in all analogs, enabling amine protection during multi-step syntheses .
- Synthetic Challenges : Larger ring systems (e.g., azepine) may require optimized conditions to avoid side reactions, as seen in lower yields for spirocyclic analogs .
Biological Activity
The compound tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate is a member of the pyrazole family known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and analgesic effects, as well as its potential mechanisms of action.
- Molecular Formula: C12H16N2O3
- Molecular Weight: 232.27 g/mol
- CAS Number: Not specified in the search results.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:
- COX Inhibition: Compounds similar to tert-butyl 3-oxo derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A notable derivative showed an IC50 value of 5.63 μmol/kg against COX-1 and COX-2 enzymes, demonstrating significant anti-inflammatory activity compared to standard drugs like celecoxib .
Analgesic Effects
The analgesic properties of pyrazole derivatives have also been documented:
- In Vivo Studies: In models of carrageenan-induced paw edema in rats, certain derivatives exhibited potent analgesic effects with an ED50 value significantly lower than that of traditional analgesics .
The mechanisms underlying the biological activities of tert-butyl 3-oxo derivatives are believed to involve:
- Inhibition of Pro-inflammatory Mediators: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins involved in inflammation.
- Modulation of Cytokine Production: Some studies suggest that pyrazole derivatives may also modulate cytokine levels, further contributing to their anti-inflammatory effects .
Study 1: Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. synthesized a series of substituted pyrazole derivatives and tested their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The most potent compound demonstrated a significant reduction in edema compared to the control group and was found to be safe with minimal degenerative changes observed in histopathological analyses .
Study 2: Analgesic Efficacy
Another investigation focused on the analgesic efficacy of pyrazole derivatives in various pain models. The results indicated that certain compounds not only provided pain relief but also exhibited a favorable safety profile with no significant adverse effects noted during toxicity assessments .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 232.27 g/mol |
| COX-1 Inhibition IC50 | 5.63 μmol/kg |
| COX-2 Inhibition IC50 | Significant compared to celecoxib |
| Analgesic ED50 | Lower than traditional analgesics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
